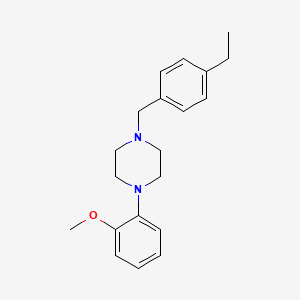![molecular formula C16H15ClN2O4 B5787848 N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)
N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide, also known as Cloxyfonac, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties. In
Mecanismo De Acción
N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been shown to exhibit antitumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory disorders. Additionally, its antitumor activity makes it a potential candidate for the treatment of cancer. However, one of the major limitations of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is its low solubility in aqueous media, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. One potential direction is the development of more efficient synthesis methods that can increase the overall yield of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. Additionally, the exact biochemical and physiological effects of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide need to be further elucidated in order to fully understand its potential therapeutic applications. Finally, the development of more water-soluble formulations of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide could increase its potential for in vivo use.
Métodos De Síntesis
The synthesis of N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide involves the reaction of 2-chlorophenoxyacetic acid with 2-hydroxy-3-methylbenzoic acid hydrazide in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis, gout, and osteoarthritis. Additionally, N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-5-4-6-11(15(10)21)16(22)19-18-14(20)9-23-13-8-3-2-7-12(13)17/h2-8,21H,9H2,1H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFKULGQKZAYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)COC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)

![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)
![N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5787803.png)

![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)


![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)